molecular formula C13H17BN2O2 B14068350 (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid

(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14068350
M. Wt: 244.10 g/mol
InChI Key: DMCTXUUXWJDTRB-UHFFFAOYSA-N
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Description

(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a base. For instance, the compound can be synthesized by reacting 4-tert-butylphenylboronic acid with 1-bromo-4-(1H-pyrazol-4-yl)benzene in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale Suzuki-Miyaura coupling reactions apply. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields the corresponding phenol, while Suzuki-Miyaura coupling reactions result in the formation of biaryl compounds .

Scientific Research Applications

(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The tert-butyl group and pyrazole ring may also influence the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylboronic acid: Similar in structure but lacks the pyrazole ring.

    1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Contains a pyridine ring instead of a boronic acid group.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl derivatives.

Uniqueness

The unique combination of the tert-butyl group, pyrazole ring, and boronic acid group in (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid makes it particularly versatile in organic synthesis.

Properties

Molecular Formula

C13H17BN2O2

Molecular Weight

244.10 g/mol

IUPAC Name

[1-(4-tert-butylphenyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C13H17BN2O2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(8-15-16)14(17)18/h4-9,17-18H,1-3H3

InChI Key

DMCTXUUXWJDTRB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O

Origin of Product

United States

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